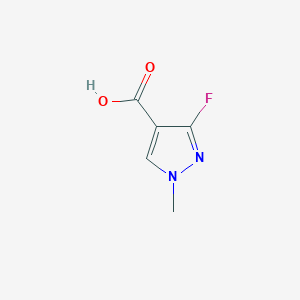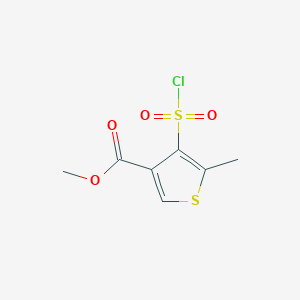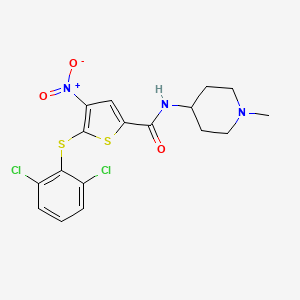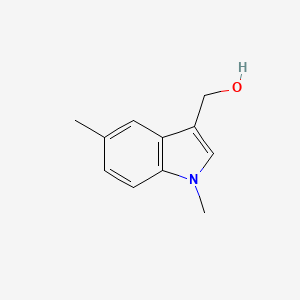
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family It consists of a pyrazole ring with a fluorine atom, a methyl group, and a carboxylic acid group attached at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the pyrazole ring. The resulting ester is hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. Industrial methods often involve the use of cost-effective raw materials and solvents, as well as efficient catalytic systems. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in a high reaction yield and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fungicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has unique properties due to the presence of a single fluorine atom. This structural difference can influence its reactivity, biological activity, and overall effectiveness in various applications .
Eigenschaften
Molekularformel |
C5H5FN2O2 |
|---|---|
Molekulargewicht |
144.10 g/mol |
IUPAC-Name |
3-fluoro-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |
InChI-Schlüssel |
QJOPEADUKDOQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)

